

# understanding Texas Red for immunofluorescence

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## Compound of Interest

Compound Name: *Texas Red*

Cat. No.: *B559581*

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An In-depth Technical Guide to **Texas Red** for Immunofluorescence

## Introduction to Texas Red

**Texas Red**, or sulforhodamine 101 acid chloride, is a bright red-emitting fluorescent dye widely used in various biological research applications, particularly in fluorescence microscopy and immunofluorescence.[1][2] It belongs to the rhodamine family of dyes and is characterized by its strong fluorescence, good photostability, and distinct spectral properties that make it an excellent partner for multicolor imaging experiments.[2][3] The dye is commonly conjugated to primary or secondary antibodies to visualize the localization of specific antigens within cells and tissues.[1] Its sulfonyl chloride reactive group allows for covalent labeling of primary amino groups on proteins, such as antibodies, creating stable bioconjugates. One of the key advantages of **Texas Red**'s chemistry is that its unreacted form readily hydrolyzes to a water-soluble sulfonate, which is easily washed away, reducing background noise.

## Core Photophysical and Chemical Properties

The utility of a fluorophore is defined by its spectral characteristics, brightness, and stability. **Texas Red** is valued for its vibrant red fluorescence and is efficiently excited by common laser lines, such as the 561 nm or 594 nm lasers. Its emission in the red spectrum is advantageous due to lower autofluorescence from biological samples in this range. The brightness of a fluorophore is a product of its molar extinction coefficient (its efficiency in absorbing light) and its quantum yield (its efficiency in converting absorbed light into emitted fluorescence).

Table 1: Quantitative Properties of **Texas Red**

Property	Value	Source(s)
Excitation Maximum ( $\lambda_{ex}$ )	~589-596 nm	
Emission Maximum ( $\lambda_{em}$ )	~615-620 nm	
Molar Extinction Coefficient	~85,000 M <sup>-1</sup> cm <sup>-1</sup> at 596 nm	
Quantum Yield ( $\Phi$ )	~0.93	
Molecular Weight	~625 g/mol	

## Applications in Immunofluorescence

Immunofluorescence (IF) is a powerful technique that utilizes fluorescently labeled antibodies to detect and visualize specific antigens in cells or tissues. **Texas Red** is a workhorse fluorophore for this application due to its brightness and spectral properties.

- **Indirect Immunofluorescence:** The most common application involves using an unlabeled primary antibody specific to the target antigen, followed by a secondary antibody that recognizes the primary antibody and is conjugated to **Texas Red**. This method provides signal amplification as multiple secondary antibodies can bind to a single primary antibody.
- **Multicolor Imaging:** The emission spectrum of **Texas Red** has minimal overlap with green-emitting fluorophores like FITC or Alexa Fluor 488, making it an ideal candidate for dual-labeling experiments. This allows for the simultaneous visualization of multiple targets within the same sample.
- **Flow Cytometry:** While more common in microscopy, **Texas Red** can be used in flow cytometry, typically excited by a dye laser tuned to 595-605 nm or a 561 nm laser. It is also used as the acceptor fluorophore in the PE-**Texas Red** tandem dye, which allows for excitation with a 488 nm laser.

## Experimental Protocols

### Antibody Conjugation using a Kit (Example Protocol)

This protocol is a generalized summary based on commercially available kits.

- **Antibody Preparation:** The antibody to be labeled should be purified and in an amine-free buffer (e.g., PBS, MES, HEPES) at a concentration of 0.5-5 mg/mL. Buffers containing nucleophilic components like Tris or glycine should be avoided.
- **pH Adjustment:** Add 1  $\mu$ L of a modifier reagent (often included in kits) to every 10  $\mu$ L of the antibody solution to adjust the pH to an optimal range (typically 6.5-8.5) for the conjugation reaction.
- **Conjugation:** Pipette the pH-adjusted antibody directly onto the lyophilized **Texas Red** mix. Gently resuspend the mixture by pipetting up and down.
- **Incubation:** Incubate the reaction in the dark at room temperature (20-25°C) for at least 3 hours. Longer incubation times, such as overnight, are also effective and do not negatively impact the conjugate.
- **Quenching:** Add 1  $\mu$ L of a quencher reagent for every 10  $\mu$ L of antibody used to stop the reaction. The conjugate is ready for use after 30 minutes. Purification is typically not required for kit-based conjugations.

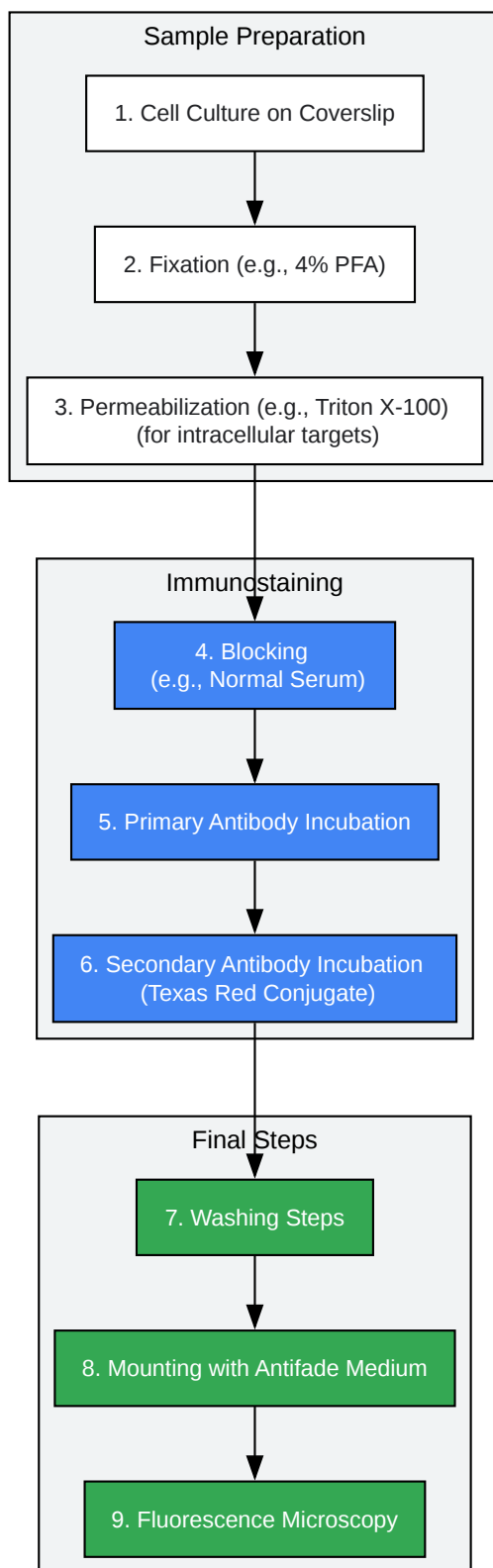
## Indirect Immunofluorescence Staining of Cultured Cells

This is a standard protocol for staining adherent cells.

- **Sample Preparation:** Culture cells on sterile glass coverslips or in imaging-appropriate microplates.
- **Fixation:** Fix the cells by covering them with 4% formaldehyde or paraformaldehyde in PBS for 15 minutes at room temperature.
- **Washing:** Rinse the samples three times with PBS for 5 minutes each to remove the fixative.
- **Permeabilization (for intracellular antigens):** If the target antigen is intracellular, incubate the cells in PBS containing 0.3% Triton X-100 for 10-15 minutes. This step is omitted for cell surface antigens.

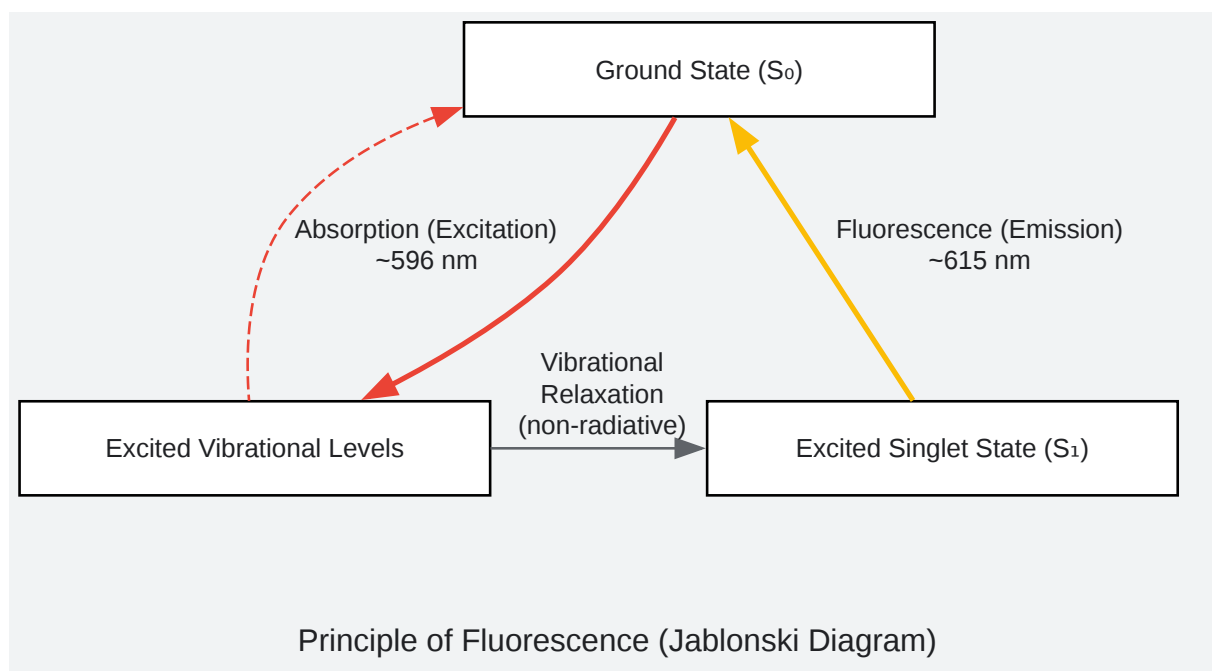
- **Blocking:** To prevent non-specific antibody binding, incubate the cells in a blocking buffer for 60 minutes. A common blocking buffer is 1X PBS containing 5% normal serum (from the same species as the secondary antibody) and 0.3% Triton X-100.
- **Primary Antibody Incubation:** Dilute the primary antibody in an antibody dilution buffer (e.g., 1X PBS with 1% BSA and 0.3% Triton X-100) according to the manufacturer's recommendations. Aspirate the blocking solution and apply the diluted primary antibody. Incubate overnight at 4°C or for 1-2 hours at room temperature.
- **Washing:** Rinse the samples three times in PBS for 5 minutes each.
- **Secondary Antibody Incubation:** Dilute the **Texas Red**-conjugated secondary antibody in the antibody dilution buffer. Incubate the samples for 1-2 hours at room temperature in the dark to protect the fluorophore from photobleaching.
- **Final Washes:** Wash the samples three times with PBS for 5 minutes each in the dark.
- **Mounting:** Mount the coverslip onto a microscope slide using an antifade mounting medium. This medium helps to preserve the fluorescence signal during imaging.
- **Imaging:** Visualize the samples using a fluorescence microscope equipped with appropriate filters for **Texas Red** (Excitation: ~596 nm, Emission: ~615 nm).

## Visualizing Core Concepts and Workflows



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Caption: Workflow for indirect immunofluorescence using a **Texas Red** conjugate.



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Caption: Simplified Jablonski diagram illustrating the fluorescence of **Texas Red**.

## Advantages and Disadvantages

While a powerful tool, it's important to understand the strengths and limitations of **Texas Red**.

Advantages:

- **Bright Emission:** It is a very bright fluorophore, which allows for the detection of low-abundance antigens.
- **Good Photostability:** **Texas Red** exhibits good resistance to photobleaching, allowing for longer exposure times during imaging compared to more sensitive dyes like fluorescein. However, it is still susceptible to photobleaching with prolonged exposure to high-intensity light.
- **Large Stokes Shift:** The significant separation between its excitation and emission peaks minimizes spectral overlap and simplifies filter set selection.

- **Hydrophilic Nature:** The hydrolyzed form of the dye is very water-soluble, which simplifies washout steps and can lead to lower non-specific background staining.

Disadvantages:

- **Photobleaching:** While relatively stable, it can still photobleach under intense or prolonged illumination, which can be a concern for quantitative studies. The use of antifade reagents is highly recommended.
- **Susceptibility to Hydrolysis:** The sulfonyl chloride group is susceptible to hydrolysis, which can reduce conjugation efficiency if not handled properly.
- **Emergence of Newer Dyes:** Modern alternatives like Alexa Fluor 594 and DyLight 594 have been developed to match the spectral properties of **Texas Red** but offer even greater photostability and brightness.

## Conclusion

**Texas Red** remains a cornerstone fluorophore for immunofluorescence due to its bright red emission, good photostability, and well-characterized spectral properties. It is particularly effective for multicolor imaging in conjunction with blue or green emitting dyes. While newer generations of fluorophores may offer enhanced performance in specific areas like photostability, the reliability, extensive documentation, and cost-effectiveness of **Texas Red** ensure its continued relevance and widespread use in research, clinical, and drug development settings. Understanding its core properties and adhering to optimized protocols are key to generating high-quality, reproducible immunofluorescence data.

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## References

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